2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone is a complex organic compound with significant relevance in chemical synthesis and research. Its molecular formula is , and it possesses a molecular weight of approximately 351.27 g/mol. This compound features a naphthalene core structure modified by a sulfanyl group and a bromophenyl substituent, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science.
This compound can be sourced from chemical suppliers such as BenchChem and PubChem, where detailed information about its properties, synthesis, and applications is available. The compound is also referenced in scientific literature for its relevance in synthetic chemistry and biological studies.
2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone can be classified as a naphthalene derivative and an organosulfur compound. Its structural characteristics place it within the category of aromatic compounds, which are known for their stability and reactivity in various chemical transformations.
The synthesis of 2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone typically involves several steps that may include:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as chromatography may be employed for purification of intermediates and final products.
The molecular structure of 2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone can be represented using various notations:
InChI=1S/C17H15BrOS/c18-14-7-9-15(10-8-14)20-11-13-6-5-12-3-1-2-4-16(12)17(13)19/h1-4,7-10,13H,5-6,11H2
C1CC2=CC=CC=C2C(=O)C1CSC3=CC=C(C=C3)Br
The compound has specific structural features that include:
These features allow for diverse chemical interactions that are valuable in synthetic applications.
2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone participates in various chemical reactions:
Understanding the reactivity of this compound allows chemists to design specific synthetic pathways tailored for desired products, particularly in drug development.
The mechanism of action for 2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone primarily involves its interactions with biological targets at the molecular level.
Research into its mechanism is ongoing, with studies focusing on how modifications to its structure affect biological activity.
The physical properties of 2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) should be collected from experimental studies or reliable databases.
The applications of 2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone span several fields:
Research continues to explore new applications based on its unique structural features and reactivity profiles.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: